(5-Fluoro-3-methylpyridin-2-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (5-Fluoro-3-methylpyridin-2-yl)methanol involves the reduction of 5-fluoro-3-methylpyridine-2-carbaldehyde using sodium borohydride in ethanol at room temperature . The reaction is typically carried out for 3 hours, followed by quenching with a saturated aqueous ammonium chloride solution . The reaction mixture is then extracted with dichloromethane, and the organic phases are concentrated and purified by column chromatography .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Fluoro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-fluoro-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (5-Fluoro-3-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds . It is also used in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems and as a precursor in the synthesis of biologically active molecules .
Medicine: Research involving this compound includes its potential use in drug discovery and development . It serves as a starting material for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of (5-Fluoro-3-methylpyridin-2-yl)methanol depends on its specific application and the molecular targets involved. . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
- (5-Fluoro-3-pyridinyl)methanol
- (5-Fluoro-2-methylpyridin-3-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Comparison: (5-Fluoro-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules . Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
(5-Fluoro-3-methylpyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly as an orexin receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom and a hydroxymethyl group. Its structure can be represented as follows:
Biological Mechanisms
The primary mechanism of action for this compound is its role as an antagonist of orexin receptors (OX1R and OX2R). Orexin receptors are involved in various physiological processes, including sleep regulation, appetite control, and energy homeostasis. By blocking these receptors, the compound may influence the central nervous system's response to orexin peptides.
Table 1: Orexin Receptor Functions
Orexin Receptor | Function | Potential Implications |
---|---|---|
OX1R | Promotes arousal and wakefulness | Target for sleep disorders treatment |
OX2R | Regulates appetite | Potential use in obesity management |
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological activity. In preclinical studies, it has been shown to:
- Reduce Food Intake : Animal studies suggest that orexin receptor antagonists can decrease food consumption, indicating potential applications in obesity treatment .
- Promote Sleep : Compounds similar to this compound have been associated with increased sleep efficiency and reduced wakefulness in rodent models .
- Anxiety and Panic Disorders : By modulating orexin signaling, this compound may have therapeutic effects on anxiety and panic disorders .
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Sleep Disorders
A study on orexin receptor antagonists demonstrated that administration resulted in a significant increase in non-REM sleep duration in rodents. The findings suggest that this compound could be effective for treating insomnia .
Case Study 2: Appetite Regulation
In a controlled trial using rats, administration of this compound led to a marked reduction in caloric intake compared to controls. This supports its potential use as an anti-obesity agent by targeting the orexin system .
Research Findings
Recent findings emphasize the importance of further research into this compound's pharmacodynamics and pharmacokinetics. Studies have shown that compounds with similar structures can effectively inhibit orexin receptors with varying affinities, which may correlate with their biological effects .
Table 2: Comparative Affinity for Orexin Receptors
Compound | OX1R Affinity (Ki) | OX2R Affinity (Ki) |
---|---|---|
This compound | TBD | TBD |
Almorexant | 0.4 nM | 0.6 nM |
Suvorexant | 0.8 nM | 0.9 nM |
Properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIQRVUEDFESBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855976 | |
Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360953-18-9 | |
Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.